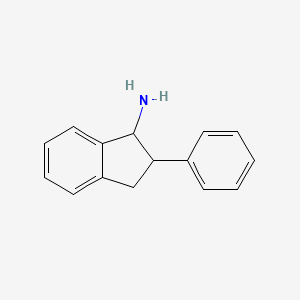

2-phenyl-2,3-dihydro-1H-inden-1-amine

Description

2-Phenyl-2,3-dihydro-1H-inden-1-amine is a bicyclic amine featuring a fused benzene and cyclopentane ring system with a phenyl substituent at the 2-position. Its molecular formula is C15H15N, and it serves as a critical scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug development. Derivatives of this compound, such as rasagiline, are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease . The compound’s rigid structure enhances binding affinity to biological targets, while its amine group facilitates interactions with catalytic sites in enzymes . It is also utilized as an intermediate in synthesizing complex molecules for materials science and chemical engineering .

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

2-phenyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C15H15N/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14-15H,10,16H2 |

InChI Key |

IFGAAYYESMEKSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 2-phenyl-1H-inden-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2-phenyl-1H-inden-1-one in the presence of a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency.

Types of Reactions:

Oxidation: 2-Phenyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation to form 2-phenyl-1H-inden-1-one.

Reduction: The compound can be reduced further to form 2-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl group can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: 2-Phenyl-1H-inden-1-one.

Reduction: 2-Phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with the central nervous system and other biological systems.

Comparison with Similar Compounds

Substituted 2,3-Dihydro-1H-inden-1-amines

Key Findings :

- MAO-B Selectivity : The 2-phenyl derivative shows high selectivity for MAO-B over MAO-A, whereas ladostigil’s carbamate moiety broadens its activity to include cholinesterase inhibition .

- Stereochemical Effects : The (S)-enantiomer of 2,3-dihydro-1H-inden-1-amine exhibits potent μ-opioid receptor agonism, highlighting the role of chirality in target specificity .

- Substituent Impact : Bulky substituents (e.g., diethyl groups) enhance metabolic stability but may reduce blood-brain barrier permeability .

Positional Isomers and Functional Group Variants

Key Findings :

- Positional Isomerism : The 4- and 5-amine isomers exhibit distinct reactivity in nucleophilic substitution reactions, influencing their utility in synthesizing indole derivatives .

- Functional Group Addition : Hydroxyl or carbonyl groups (e.g., in isoindol-1-one derivatives) alter electronic properties, affecting solubility and binding kinetics .

MAO Inhibitors vs. Opioid Agonists

- MAO-B Inhibitors: 2-Phenyl derivatives (e.g., rasagiline analogs) achieve IC50 values in the nanomolar range for MAO-B, with >100-fold selectivity over MAO-A .

- Opioid Agonists : (S)-2,3-Dihydro-1H-inden-1-amine derivatives like SHR9352 show biased agonism at μ-opioid receptors, reducing side effects like respiratory depression compared to traditional opioids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.